Methyl Perfluoroamyl Ketone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Perfluoroamyl Ketone can be synthesized through several methods:
Sulfuric Acid Cleavage: One common method involves the action of concentrated sulfuric acid on perfluoroacyl acetones while heating, with simultaneous distillation of the target product.
Grignard Reagents: Another method involves the reaction of alkyl Grignard reagents with perfluoroacids or their esters.
Oxidation of Alcohols: The oxidation of corresponding alcohols can also yield methyl perfluoroalkyl ketones.
Industrial Production Methods: Industrial production often utilizes the sulfuric acid cleavage method due to its simplicity and efficiency. The process involves heating perfluoroacyl acetones with concentrated sulfuric acid, leading to the cleavage of the C(O)-C bond and the formation of the desired ketone .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are frequently employed.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Nucleophilic Addition: Various addition products depending on the nucleophile used.
Scientific Research Applications
Methyl Perfluoroamyl Ketone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in proteomics research due to its unique properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of fire extinguishing compositions that do not harm the ozone layer and decompose easily
Mechanism of Action
The mechanism of action of Methyl Perfluoroamyl Ketone involves its interaction with various molecular targets:
Electrophilic Carbonyl Carbon: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Fluorine Atoms: The high electronegativity of fluorine atoms influences the reactivity of the compound, often enhancing its stability and resistance to degradation.
Comparison with Similar Compounds
- Methyl Perfluoropentyl Ketone
- Methyl Undecafluoroamyl Ketone
- Trifluoroacetone
Comparison: Methyl Perfluoroamyl Ketone is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to other ketones. Its properties make it particularly valuable in applications requiring high stability and resistance to harsh conditions .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNOHFZECDUBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578936 |
Source
|
Record name | Methyl perfluoropentyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-07-8 |
Source
|
Record name | Methyl perfluoropentyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Perfluoroamyl Ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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